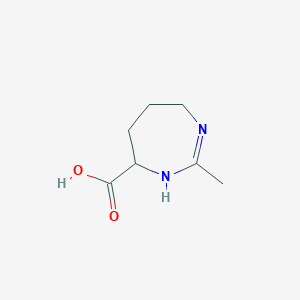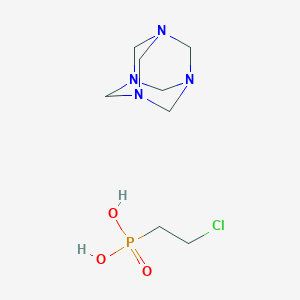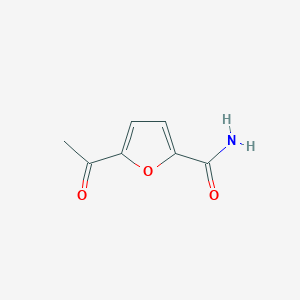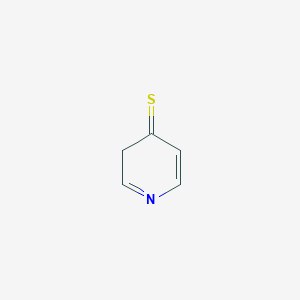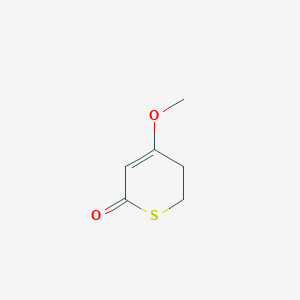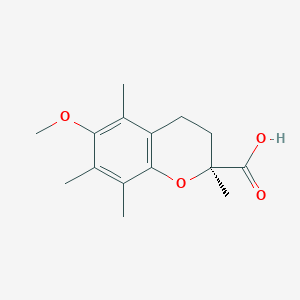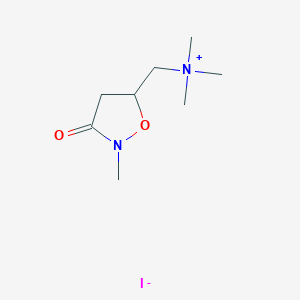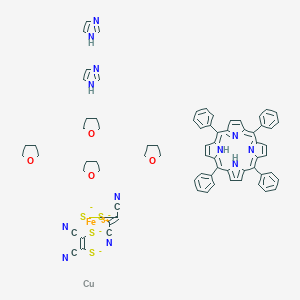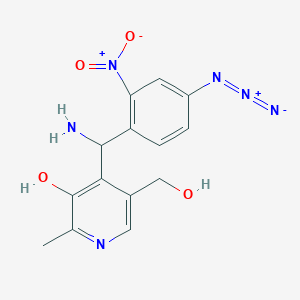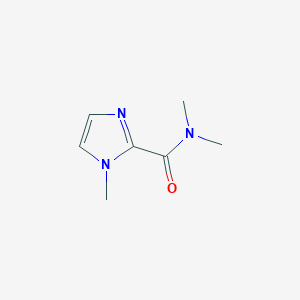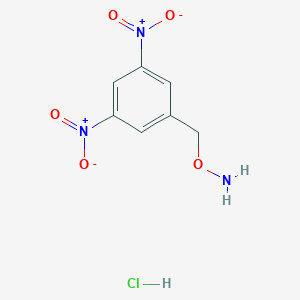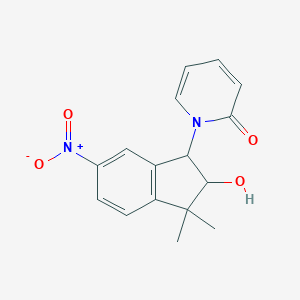
1-(2-Hydroxy-3,3-dimethyl-6-nitro-1,2-dihydroinden-1-yl)pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-3,3-dimethyl-6-nitro-1,2-dihydroinden-1-yl)pyridin-2-one (also known as HDMNI) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. HDMNI has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
HDMNI exerts its biological activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, HDMNI can induce DNA damage and cell death in cancer cells. Additionally, HDMNI has been shown to bind to metal ions, which can lead to changes in the fluorescence properties of the compound.
Biochemische Und Physiologische Effekte
HDMNI has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. HDMNI has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, HDMNI has been shown to exhibit fluorescent properties in the presence of metal ions, making it a potential tool for the detection of metal ions in biological and environmental samples.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of HDMNI is its potential as a fluorescent probe for the detection of metal ions. This property could be useful in a variety of applications, including environmental monitoring and biomedical imaging. However, one limitation of HDMNI is its cytotoxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on HDMNI. One area of interest is the development of HDMNI-based materials with unique properties, such as fluorescence or catalytic activity. Another area of interest is the investigation of HDMNI as a potential therapeutic agent for the treatment of cancer. Additionally, further research is needed to better understand the mechanism of action of HDMNI and its potential applications in various fields.
Synthesemethoden
The synthesis of HDMNI involves a series of chemical reactions that start with the reaction of 2,3-dimethyl-1,3-butadiene with nitric acid to form 2,3-dimethyl-2-nitrobutene. This compound is then reacted with 2-methylpyridine-4-carboxylic acid to form HDMNI.
Wissenschaftliche Forschungsanwendungen
HDMNI has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, HDMNI has been studied as a potential anticancer agent due to its ability to inhibit the activity of DNA topoisomerase II. In biochemistry, HDMNI has been studied as a potential fluorescent probe for the detection of metal ions. In materials science, HDMNI has been studied as a potential building block for the synthesis of new materials with unique properties.
Eigenschaften
CAS-Nummer |
131406-69-4 |
|---|---|
Produktname |
1-(2-Hydroxy-3,3-dimethyl-6-nitro-1,2-dihydroinden-1-yl)pyridin-2-one |
Molekularformel |
C16H16N2O4 |
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
1-(2-hydroxy-3,3-dimethyl-6-nitro-1,2-dihydroinden-1-yl)pyridin-2-one |
InChI |
InChI=1S/C16H16N2O4/c1-16(2)12-7-6-10(18(21)22)9-11(12)14(15(16)20)17-8-4-3-5-13(17)19/h3-9,14-15,20H,1-2H3 |
InChI-Schlüssel |
XSUATPWEEHNFMA-UHFFFAOYSA-N |
SMILES |
CC1(C(C(C2=C1C=CC(=C2)[N+](=O)[O-])N3C=CC=CC3=O)O)C |
Kanonische SMILES |
CC1(C(C(C2=C1C=CC(=C2)[N+](=O)[O-])N3C=CC=CC3=O)O)C |
Synonyme |
1,1-dimethyl-5-nitro-3-(2-pyridon-1-yl)indan-2-ol 1,1-DNPI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



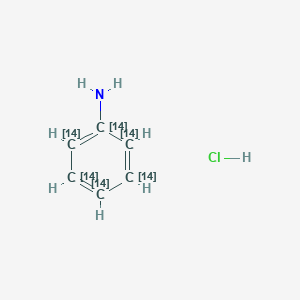
![6-[[9-Acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B145079.png)
phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)
